molecular formula C12H18O7 B1272936 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS No. 72653-14-6

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Cat. No. B1272936
CAS RN: 72653-14-6
M. Wt: 274.27 g/mol
InChI Key: OYYWSHUPASUUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017603B2

Procedure details

To a stirred suspension of Step 2 product (1 eq) in acetic anhydride (2.5 v/w) under nitrogen was added potassium acetate (0.02 eq). The reaction mixture was heated to, and stirred at the reflux temperature (145° C.) for 2 hours. The resultant solution was concentrated in vacuo, and purged with toluene to afford a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:5][CH2:6]C(O)=O)(=[O:3])[CH3:2].C([O-])(=O)C.[K+]>C(OC(=O)C)(=O)C>[C:1]([C:4]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][C:12](=[O:14])[CH2:11][CH2:10]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
stirred at the reflux temperature (145° C.) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to, and
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purged with toluene
CUSTOM
Type
CUSTOM
Details
to afford a brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C1(CCC(CC1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.